molecular formula C24H34O6 B13347370 Ethyl (E)-4-((4R,5S)-5-((R)-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate

Ethyl (E)-4-((4R,5S)-5-((R)-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate

Cat. No.: B13347370
M. Wt: 418.5 g/mol
InChI Key: UUAHBRGHESNLNX-FECDSJAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate is a complex organic compound with a unique structure that includes a dioxolane ring, a hexyloxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the hexyloxy and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Industrial methods also focus on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide further research .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate include other dioxolane derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl (E)-4-[(4R,5S)-5-[(R)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate

InChI

InChI=1S/C24H34O6/c1-5-7-8-12-17-28-21(18-13-10-9-11-14-18)23-22(29-24(3,4)30-23)19(25)15-16-20(26)27-6-2/h9-11,13-16,21-23H,5-8,12,17H2,1-4H3/b16-15+/t21-,22+,23+/m1/s1

InChI Key

UUAHBRGHESNLNX-FECDSJAMSA-N

Isomeric SMILES

CCCCCCO[C@@H]([C@H]1[C@@H](OC(O1)(C)C)C(=O)/C=C/C(=O)OCC)C2=CC=CC=C2

Canonical SMILES

CCCCCCOC(C1C(OC(O1)(C)C)C(=O)C=CC(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.